molecular formula C19H20N2O3 B565581 SU-5402 Ethyl Ester CAS No. 210644-65-8

SU-5402 Ethyl Ester

Cat. No. B565581
CAS RN: 210644-65-8
M. Wt: 324.38
InChI Key: MZJWAAUWSPTDQB-GDNBJRDFSA-N
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Description

SU-5402 Ethyl Ester is a biochemical used for proteomics research . It has a molecular formula of C19H20N2O3 and a molecular weight of 324.37 .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In general, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of SU-5402 Ethyl Ester is represented by the formula C19H20N2O3 . The exact mass is 324.147400 .


Chemical Reactions Analysis

SU-5402 Ethyl Ester is a potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR). It exhibits potent anticancer activity in vitro and in vivo .


Physical And Chemical Properties Analysis

SU-5402 Ethyl Ester has a density of 1.3±0.1 g/cm3, a boiling point of 544.6±50.0 °C at 760 mmHg, and a flash point of 283.2±30.1 °C . The vapor pressure is 0.0±1.5 mmHg at 25°C, and the index of refraction is 1.632 .

Scientific Research Applications

Esterification Processes

  • A study by Lucena et al. (2011) investigated the production of ethyl esters using a novel reaction system. This system used a reactor coupled with an adsorption column to shift the equilibrium toward ethyl ester production by removing water. They achieved a high yield of 99.9% under specific conditions, demonstrating a successful approach to ethyl ester production (Lucena et al., 2011).

Chemical Reaction Mechanisms

  • Research by Bevington et al. (1972) explored radical reactions involving esters of fumaric acid. This study provided insights into the chemical behavior and reactivity of ester compounds in various conditions, relevant to understanding the properties of substances like SU-5402 Ethyl Ester (Bevington et al., 1972).

Surface Chemistry Applications

  • A study by Tao et al. (2008) focused on modifying the surface of SU-8, a material related to SU-5402 Ethyl Ester. They aimed to improve its biofunctionality and nonfouling properties by attaching poly(ethylene glycol) (PEG). This research is significant for biomedical applications, such as in tissue engineering and drug delivery (Tao et al., 2008).

Biofuel Production

  • Badawy et al. (2016) examined the burning characteristics of various ethyl esters, including ethyl acetate, as potential biofuel candidates. Their findings suggest that certain ethyl esters may be attractive alternatives to traditional gasoline, highlighting the potential of SU-5402 Ethyl Ester in energy-related applications (Badawy et al., 2016).

Pharmaceutical Applications

  • Szűts and Szabó-Révész (2012) reviewed the use of sucrose esters, which are chemically similar to SU-5402 Ethyl Ester, in drug delivery systems. They found that sucrose esters can enhance drug dissolution and absorption, indicating potential pharmaceutical applications for SU-5402 Ethyl Ester (Szűts & Szabó-Révész, 2012).

Photopolymer Applications

  • Cho et al. (2016) demonstrated a method for micropatterning a conducting polymer on SU-8, a material closely related to SU-5402 Ethyl Ester. This research is significant for developing fully organic, flexible electrodes, useful in various electronic and photonic applications (Cho et al., 2016).

Safety And Hazards

The safety data sheet for SU-5402 Ethyl Ester suggests that it should be handled with care to avoid inhalation of dusts. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If swallowed, the victim should drink water and consult a doctor if feeling unwell .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of SU-5402 Ethyl Ester involves the conversion of SU-5402 to its ethyl ester derivative. This can be achieved through a standard esterification reaction using ethanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid.", "Starting Materials": [ "SU-5402", "Ethanol", "Sulfuric acid or p-toluenesulfonic acid" ], "Reaction": [ "Add SU-5402 and ethanol to a round-bottom flask", "Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the flask", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and then extract the product with a suitable solvent such as dichloromethane", "Dry the organic layer over anhydrous sodium sulfate", "Filter and concentrate the product under reduced pressure to obtain SU-5402 Ethyl Ester" ] }

CAS RN

210644-65-8

Product Name

SU-5402 Ethyl Ester

Molecular Formula

C19H20N2O3

Molecular Weight

324.38

IUPAC Name

ethyl 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoate

InChI

InChI=1S/C19H20N2O3/c1-3-24-18(22)9-8-13-12(2)11-20-17(13)10-15-14-6-4-5-7-16(14)21-19(15)23/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,21,23)/b15-10-

InChI Key

MZJWAAUWSPTDQB-GDNBJRDFSA-N

SMILES

CCOC(=O)CCC1=C(NC=C1C)C=C2C3=CC=CC=C3NC2=O

synonyms

2-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl-4-methyl-1H-pyrrole-3-propanoic Acid Ethyl Ester; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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